molecular formula C24H16ClF2N3O B2829798 2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 892360-02-0

2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No. B2829798
M. Wt: 435.86
InChI Key: CASXHXOBGMCWLQ-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a pyrazoloquinolinone derivative with fluorobenzyl and chlorobenzyl substituents. Pyrazoloquinolinones are a class of compounds that have been studied for their potential biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazoloquinolinone core, followed by substitution with the fluorobenzyl and chlorobenzyl groups. The exact synthetic route would depend on the available starting materials and the specific reaction conditions.



Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the compound’s molecular formula, the connectivity of its atoms, and its three-dimensional structure.



Chemical Reactions Analysis

The compound’s reactivity could be studied using various chemical reactions. For example, its behavior under acidic or basic conditions, or its reactivity with various nucleophiles or electrophiles, could be investigated.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques.


Scientific Research Applications

Anticancer Applications

One of the prominent applications of quinoline derivatives is in the field of cancer therapy. A study by Tian et al. (2018) discusses the preparation of an anticancer micro-medicine based on a quinoline structure synthesized as an anticancer prodrug. This study highlights the pH-sensitive anticancer drugs obtained by a simple hydrothermal method, emphasizing the promising prospect of such compounds in chemotherapy of oral cancer.

Benzodiazepine Binding Activity

The compound's relevance to benzodiazepine (BZ) receptor binding activity has been investigated, showcasing its potential in modifying neurological activities. Francis et al. (1991) reported on the synthesis of a compound with a quinoline structure that exhibited high affinity for the BZ receptor, demonstrating the potential of such compounds as BZ antagonists in rat models (Francis et al., 1991).

Novel Tetracyclic Ring System

Eller et al. (2007) explored the synthesis of derivatives of a novel tetracyclic ring system, providing insights into the structural variations and potential applications of these compounds in various biological studies (Eller, Datterl, & Holzer, 2007).

High Affinity Central Benzodiazepine Receptor Ligands

Carotti et al. (2003) synthesized novel 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones with high affinity for central benzodiazepine receptors. This study not only demonstrates the compound's potential in neurological applications but also provides insights into the hydrogen bonding receptor sites, contributing to the development of potent antagonists (Carotti et al., 2003).

Antitubercular Activity

Kantevari et al. (2011) focused on the synthesis and antitubercular evaluation of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating the potential of quinoline derivatives in treating tuberculosis. This study found certain compounds with significant inhibitory activity against Mycobacterium tuberculosis, highlighting the therapeutic applications of these compounds in infectious diseases (Kantevari et al., 2011).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. It would be important to handle the compound safely and to dispose of it properly.


Future Directions

Future research could involve further studying the compound’s synthesis, properties, and potential applications. For example, if the compound has biological activity, it could be studied as a potential drug candidate.


Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, you would need to consult a specialist or conduct laboratory experiments.


properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-24(31)21-14-29(12-15-4-6-18(26)7-5-15)22-9-8-19(27)11-20(22)23(21)28-30/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXHXOBGMCWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

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